molecular formula C23H26N2O6 B2365583 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide CAS No. 851404-01-8

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide

Cat. No. B2365583
M. Wt: 426.469
InChI Key: PEKUIPUCCHJOHK-UHFFFAOYSA-N
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Description

“N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide” is a novel chemical compound that has gained much attention from researchers due to its unique properties and potential applications in various fields of research and industry1. It is also known as IQ-11.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, it is known that 4-hydroxy-2-quinolones, which are structurally similar to the compound , have been synthesized and their synthetic analogs have been studied2.



Molecular Structure Analysis

The molecular structure of this compound is not explicitly mentioned in the search results. However, it is known that quinolin-2,4-dione, a structurally similar compound, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety2.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not explicitly mentioned in the search results. However, it is known that 4-hydroxy-2(1H)-quinolinones react with excessive bromine in acetic acid to afford N-(5-bromo-2-methoxybenzyl)-2-(bromomethyl)-7,8-dimethoxy-5-oxo-2,5-dihydro-1H-oxazolo[3,2-a]quinoline-4-carboxamide2.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results. However, it is known that the molecular weight of this compound is 478.2861.


Scientific Research Applications

Structural and Chemical Properties

The study of different spatial orientations of amide derivatives, including those related to the specified compound, provides insights into the structural aspects of these molecules. For instance, amides with a tweezer-like geometry can form self-assemblies through weak interactions, leading to channel-like structures. The structural variations, including concave and S-shaped geometries in different salts, highlight the diverse molecular conformations achievable with amide derivatives (Kalita & Baruah, 2010). Similarly, the inclusion compounds and salts of isoquinoline derivatives reveal the potential of these compounds in forming gels and crystalline solids, which could be leveraged in material science and drug delivery systems (Karmakar et al., 2007).

Synthesis and Reactivity

The synthesis of novel α-(acyloxy)-α-(quinolin-4-yl)acetamides demonstrates the chemical reactivity and potential for creating a variety of compounds with therapeutic relevance. The Passerini three-component reaction offers a straightforward method for synthesizing these derivatives, potentially useful in medicinal chemistry (Taran et al., 2014). Moreover, the ability of quinoline derivatives to form co-crystals with aromatic diols suggests applications in the development of novel pharmaceutical formulations (Karmakar et al., 2009).

Potential Therapeutic Applications

Several studies on related compounds have shown potential therapeutic applications. For example, anilidoquinoline derivatives have demonstrated antiviral and antiapoptotic effects in vitro and in animal models, suggesting potential for treating viral infections such as Japanese encephalitis (Ghosh et al., 2008). Additionally, 2-(quinolin-4-yloxy)acetamides have been identified as potent inhibitors of Mycobacterium tuberculosis, indicating their potential as antitubercular agents (Pissinate et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results.


Future Directions

The future directions for the research and development of this compound are not explicitly mentioned in the search results. However, given its unique properties and potential applications, it is likely that this compound will continue to be a subject of interest in various fields of research and industry1.


properties

IUPAC Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6/c1-28-17-7-8-19(30-3)22-16(17)13-15(23(27)25-22)9-10-24-21(26)12-14-5-6-18(29-2)20(11-14)31-4/h5-8,11,13H,9-10,12H2,1-4H3,(H,24,26)(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKUIPUCCHJOHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)CC3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide

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